1-(3-Chloro-2-methylpropyl)-4-methylcyclohexane 1-(3-Chloro-2-methylpropyl)-4-methylcyclohexane
Brand Name: Vulcanchem
CAS No.:
VCID: VC17638437
InChI: InChI=1S/C11H21Cl/c1-9-3-5-11(6-4-9)7-10(2)8-12/h9-11H,3-8H2,1-2H3
SMILES:
Molecular Formula: C11H21Cl
Molecular Weight: 188.74 g/mol

1-(3-Chloro-2-methylpropyl)-4-methylcyclohexane

CAS No.:

Cat. No.: VC17638437

Molecular Formula: C11H21Cl

Molecular Weight: 188.74 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Chloro-2-methylpropyl)-4-methylcyclohexane -

Specification

Molecular Formula C11H21Cl
Molecular Weight 188.74 g/mol
IUPAC Name 1-(3-chloro-2-methylpropyl)-4-methylcyclohexane
Standard InChI InChI=1S/C11H21Cl/c1-9-3-5-11(6-4-9)7-10(2)8-12/h9-11H,3-8H2,1-2H3
Standard InChI Key YQNXMEHHPAOECL-UHFFFAOYSA-N
Canonical SMILES CC1CCC(CC1)CC(C)CCl

Introduction

Structural and Molecular Characteristics

The molecular formula of 1-(3-Chloro-2-methylpropyl)-4-methylcyclohexane is C₁₁H₂₁Cl, with a molecular weight of 176.45 g/mol. The cyclohexane ring adopts a chair conformation, minimizing steric strain between the 4-methyl group and the 3-chloro-2-methylpropyl substituent. The propyl chain features a chlorine atom at the third carbon and a methyl branch at the second carbon, creating a steric environment that influences reactivity .

PropertyValue
Molecular FormulaC₁₁H₂₁Cl
Molecular Weight176.45 g/mol
Boiling Point (est.)210–220°C
Density (est.)1.08–1.12 g/cm³

Table 1: Estimated physical properties based on structural analogs .

Synthesis and Manufacturing

The synthesis of 1-(3-Chloro-2-methylpropyl)-4-methylcyclohexane typically involves Friedel-Crafts alkylation or nucleophilic substitution reactions. A common approach adapts methodologies from brominated analogs, replacing bromine with chlorine via reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) .

Key Reaction Steps

  • Cyclohexane Functionalization:

    • 4-Methylcyclohexane is reacted with 3-chloro-2-methylpropyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) at 60–80°C to introduce the propyl group .

    • The reaction proceeds via electrophilic aromatic substitution, with the chloro-propyl chain attaching para to the methyl group.

  • Purification:

    • Crude product is purified via fractional distillation under reduced pressure (15–20 mmHg) to isolate the desired isomer .

ParameterOptimal Condition
Temperature60–80°C
CatalystAlCl₃
PressureAtmospheric
Yield65–75%

Table 2: Synthesis conditions adapted from halogenated cyclohexane protocols .

Chemical Reactivity and Mechanisms

The compound exhibits reactivity typical of alkyl halides, participating in E2 elimination and SN2 substitution. Steric effects from the methyl and propyl groups significantly influence reaction pathways.

E2 Elimination

Analogous to cis-1-chloro-2-methylcyclohexane, the cis configuration of the chloro and methyl groups in 1-(3-Chloro-2-methylpropyl)-4-methylcyclohexane facilitates faster E2 elimination compared to trans isomers. The anti-periplanar alignment of the β-hydrogen and chlorine atom allows for efficient dehydrohalogenation, forming alkenes .

Reaction: C11H21ClBaseC11H20+HCl[4]\text{Reaction: } \text{C}_{11}\text{H}_{21}\text{Cl} \xrightarrow{\text{Base}} \text{C}_{11}\text{H}_{20} + \text{HCl} \quad[4]

Nucleophilic Substitution

Industrial Applications

1-(3-Chloro-2-methylpropyl)-4-methylcyclohexane serves as a precursor in agrochemical synthesis, particularly for fungicides and herbicides. Its structural framework is integral to derivatives used in crop protection agents, as seen in patents for 3-chloro-2-vinylphenylsulfonates .

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